2-Fluorophenyl cyclohexyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

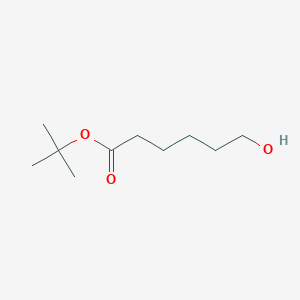

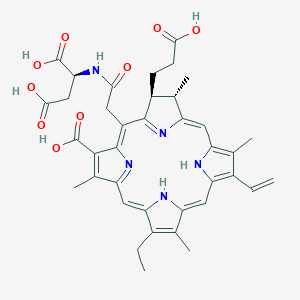

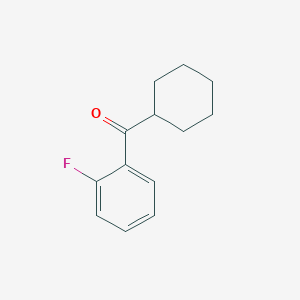

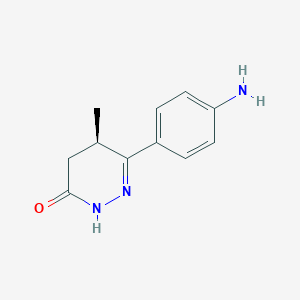

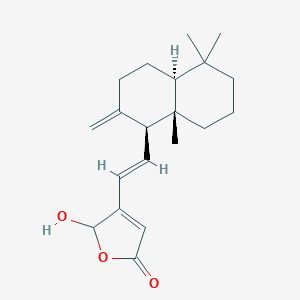

2-Fluorophenyl cyclohexyl ketone is a chemical compound with the molecular formula C13H15FO . It is also known by other names such as cyclohexyl (2-fluorophenyl) ketone and cyclohexyl-(2-fluorophenyl)methanone .

Synthesis Analysis

The synthesis of 2-Fluorophenyl cyclohexyl ketone involves the reaction of the obtained ketone with methylamine at -40 °C, resulting in the formation of α-hydroxycyclopentyl- (2-flourophenyl)-N-methylamine. The five-membered ring cyclopentanol is then expanded to the cyclohexyl ketone by a thermal rearrangement reaction .Molecular Structure Analysis

The molecular structure of 2-Fluorophenyl cyclohexyl ketone consists of a cyclohexyl group attached to a ketone group, which is further attached to a 2-fluorophenyl group . The carbon cation could follow the classical decomposition mechanism of imines and yield an α-hydroxyl ketone .Physical And Chemical Properties Analysis

2-Fluorophenyl cyclohexyl ketone has a molecular weight of 206.26 . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature .Scientific Research Applications

Metal-Catalysed Transfer Hydrogenation of Ketones

“2-Fluorophenyl cyclohexyl ketone” can be used in the field of metal-catalysed transfer hydrogenation of ketones . This process involves the use of transition metals to promote the hydrogenation of ketones, producing optically active secondary alcohols . These alcohols are important building blocks in the synthesis of fine chemicals . The process avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment .

Synthesis of Functional Materials and Pharmaceuticals

Organochalcogen compounds, which can be synthesized using “2-Fluorophenyl cyclohexyl ketone”, are widely used as functional materials and pharmaceuticals . These functional molecules are mainly synthesized using ionic and metal-assisted reactions .

Development of New Functional Molecules

By focusing on the radical reaction properties of organochalcogen compounds, new addition reactions based on radical mechanisms have been developed . These reactions can be induced by light irradiation and exhibit high functional group selectivity .

Carbon-Radical-Trapping Abilities

Selenium and tellurium compounds, which can be synthesized using “2-Fluorophenyl cyclohexyl ketone”, have excellent carbon-radical-trapping abilities . This property is useful in the investigation of the radical reactions of heavier elements in groups 14 and 15 .

Homolytic Substitution Reactions

Under light irradiation, the Cy-Pb bond of Cy6Pb2 (Cy = cyclohexyl) undergoes homolytic cleavage to generate a cyclohexyl radical . This radical can be successfully captured by diphenyl diselenide, which exhibits excellent carbon-radical-capturing ability .

Use in the Perfume Industry

Cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, is a valuable building block in the perfume industry . “2-Fluorophenyl cyclohexyl ketone” can potentially be used in the synthesis of cyclohexanone .

Future Directions

The future directions for the study of 2-Fluorophenyl cyclohexyl ketone could involve further exploration of its synthesis, chemical reactions, and mechanism of action. There is also potential for investigating its use in the development of new psychoactive substances . Additionally, the molecular mechanisms involved in the regulation of ketone body metabolism and cellular signaling functions, and the therapeutic potential of ketone bodies and ketogenic diets in cancer could be explored .

properties

IUPAC Name |

cyclohexyl-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBWLWXMDJKBBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509386 |

Source

|

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenyl cyclohexyl ketone | |

CAS RN |

106795-65-7 |

Source

|

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)